2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid
Beschreibung
2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid: is an organic compound characterized by the presence of an adamantyl group, a sulfonylamino group, and a carboxylic acid group. The adamantyl group is a bulky, rigid structure derived from adamantane, which imparts unique steric properties to the molecule. The sulfonylamino group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. This compound is of interest in various fields of research due to its potential biological activities and unique chemical properties.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-12-2-4-16(5-3-12)25(23,24)20-17(18(21)22)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15,17,20H,6-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSJDLXNDXUIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid typically involves the following steps:
Formation of the Adamantyl Intermediate: The synthesis begins with the preparation of an adamantyl derivative, such as 1-adamantylamine.
Sulfonylation: The adamantylamine is then reacted with a sulfonyl chloride derivative, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step forms the sulfonylamino intermediate.
Carboxylation: The sulfonylamino intermediate is then subjected to carboxylation using a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonylamino group can interact with active sites of enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Adamantyl)-2-[(4-chlorophenyl)sulfonylamino]acetic acid: Similar structure but with a chlorine substituent on the aromatic ring.
2-(1-Adamantyl)-2-[(4-nitrophenyl)sulfonylamino]acetic acid: Similar structure but with a nitro substituent on the aromatic ring.
Uniqueness
2-(1-Adamantyl)-2-[(4-methylphenyl)sulfonylamino]acetic acid is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and biological activity. The combination of the adamantyl and sulfonylamino groups also imparts distinct steric and electronic properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
